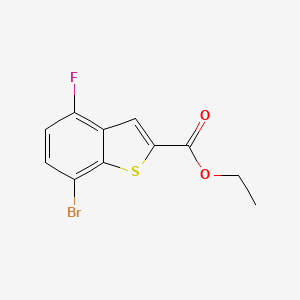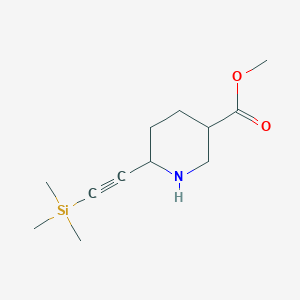
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate is a compound belonging to the piperidine family, which is a six-membered heterocycle containing one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and alkaloids .
Métodos De Preparación
The synthesis of Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate involves several steps. One common method includes the reaction of β-ketoesters, aromatic aldehydes, and aromatic amines catalyzed by trimethylsilyl iodide (TMSI) in methanol at room temperature . This multicomponent coupling reaction yields substituted piperidines in moderate to good yields . Industrial production methods often focus on optimizing these reactions to achieve higher yields and purity.
Análisis De Reacciones Químicas
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction can occur under various conditions, often involving halogenating agents or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate involves its interaction with specific molecular targets and pathways. For instance, piperidine derivatives have been shown to inhibit certain enzymes and receptors, leading to their therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparación Con Compuestos Similares
Methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate can be compared with other piperidine derivatives, such as:
Methyl 1-hydroxyindole-3-carboxylate: This compound is synthesized using similar methods and has comparable biological activities.
4-methyl-2-(1,2,3,6-tetrahydropyridin-4-yl)pyrimidine: This compound exhibits neuroprotective activities and interacts with different molecular targets.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H21NO2Si |
|---|---|
Peso molecular |
239.39 g/mol |
Nombre IUPAC |
methyl 6-(2-trimethylsilylethynyl)piperidine-3-carboxylate |
InChI |
InChI=1S/C12H21NO2Si/c1-15-12(14)10-5-6-11(13-9-10)7-8-16(2,3)4/h10-11,13H,5-6,9H2,1-4H3 |
Clave InChI |
FSOOKKHLCZDGTC-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1CCC(NC1)C#C[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Bromo-3-[(2-chlorophenyl)methyl]pyrimidin-4-one](/img/structure/B13898466.png)
![1-[4-(4-Tert-butylphenyl)sulfonylpiperazin-1-yl]-2-methoxyethanone](/img/structure/B13898473.png)
![1-[5-Methyl-2-(propan-2-ylsulfanyl)phenyl]ethan-1-one](/img/structure/B13898479.png)
![Tert-butyl 2-oxo-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13898486.png)

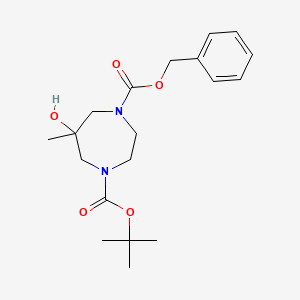
![5-benzyl-2-(4-tert-butylphenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-4-ium;tetrafluoroborate](/img/structure/B13898498.png)
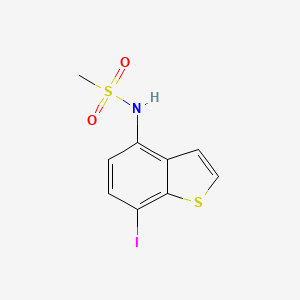
![sodium;6-[3-[2-[1-(5,6-dimethylhept-3-en-2-yl)-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexyl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B13898516.png)
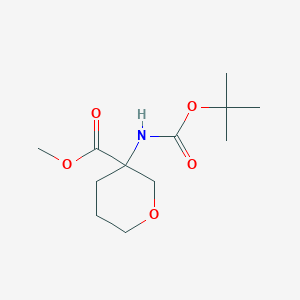
![Methyl thieno[2,3-C]pyridine-4-carboxylate](/img/structure/B13898523.png)
![[cis-6-Methylmorpholin-3-yl]methanol;hydrochloride](/img/structure/B13898528.png)
